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[1',2',3',4',5'-13C5]uridine - 159496-16-9

[1',2',3',4',5'-13C5]uridine

Catalog Number: EVT-387337
CAS Number: 159496-16-9
Molecular Formula: C₄¹³C₅H₁₂N₂O₆
Molecular Weight: 250.17 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Labeled Uridine, a nucleoside; widely distributed in nature. Uridine is one of the four basic components of ribonucleic acid (RNA).

Synthesis Analysis

Methods of Synthesis
The synthesis of [1',2',3',4',5'-13C5]uridine typically involves the use of isotopically labeled precursors. One common method is the enzymatic synthesis using uridine phosphorylase, which catalyzes the phosphorylation of ribose-1-phosphate with uracil. This reaction can be performed under controlled conditions to incorporate carbon-13 into specific positions on the ribose moiety.

Key parameters for synthesis include:

  • Temperature: Generally maintained at 25°C to 37°C.
  • pH Level: Optimal pH is around 7.0 to 8.0 for enzyme activity.
  • Reaction Time: Typically ranges from several hours to overnight depending on the scale and desired yield.

Alternative synthetic routes may involve chemical methods utilizing protected ribose derivatives followed by deprotection and coupling reactions to introduce the carbon-13 label at desired positions .

Chemical Reactions Analysis

Chemical Reactions Involving [1',2',3',4',5'-13C5]uridine
[1',2',3',4',5'-13C5]uridine can participate in various biochemical reactions similar to those involving natural uridine. Key reactions include:

  • Phosphorylation: Conversion into nucleotides through kinase enzymes, where it is phosphorylated to form [1',2',3',4',5'-13C5]uridine monophosphate.
  • Glycosylation Reactions: Serving as a substrate for glycosyltransferases in RNA synthesis.
  • Degradation Pathways: It can also undergo hydrolysis or enzymatic degradation by nucleases, producing uracil and ribose phosphate derivatives.

These reactions are crucial for metabolic pathways involving RNA synthesis and degradation, where isotopic labeling assists in tracing metabolic pathways in vivo or in vitro .

Mechanism of Action

Mechanism of Action
The mechanism of action for [1',2',3',4',5'-13C5]uridine primarily relates to its role as a substrate in RNA synthesis. Once incorporated into RNA, its carbon-13 label allows researchers to study RNA dynamics through techniques such as:

  • Nuclear Magnetic Resonance Spectroscopy: Carbon-13 NMR provides insights into RNA structure and dynamics.
  • Mass Spectrometry: Helps in analyzing metabolic pathways by tracking labeled nucleotides.

The incorporation of this labeled compound into RNA allows for detailed studies on transcriptional regulation, RNA stability, and interactions with proteins involved in RNA metabolism .

Physical and Chemical Properties Analysis

Physical and Chemical Properties
The physical properties of [1',2',3',4',5'-13C5]uridine include:

  • Appearance: Typically a white crystalline powder.
  • Solubility: Soluble in water, with limited solubility in organic solvents.
  • Melting Point: Reported around 150°C (decomposes).

Chemical properties include:

  • Stability: Stable under normal laboratory conditions but sensitive to extreme pH levels.
  • Reactivity: Reacts with phosphates to form nucleotides; susceptible to hydrolysis under acidic or basic conditions.

These properties make it suitable for various laboratory applications involving biochemical assays and studies .

Applications

Scientific Applications
[1',2',3',4',5'-13C5]uridine has several important applications in scientific research:

  • Metabolic Tracing: Used in studies involving metabolic pathways to understand nucleotide metabolism.
  • Nucleic Acid Research: Helps elucidate RNA structure-function relationships through isotopic labeling.
  • Pharmaceutical Development: Assists in drug design by providing insights into how nucleosides interact with biological targets.

Additionally, its stable isotope labeling makes it valuable for quantitative studies in molecular biology, biochemistry, and pharmacology, facilitating advanced research techniques such as isotope dilution mass spectrometry .

Introduction to Stable Isotope-Labeled Uridine

Structural and Functional Overview of Uridine in Biological Systems

Uridine, a pyrimidine nucleoside composed of uracil and ribose, serves essential biological roles as a:

  • RNA building block
  • Substrate for nucleotide-sugar biosynthesis
  • Signaling molecule in metabolic regulation
  • Neuroprotective agentThe 13C5-labeled variant ([1',2',3',4',5'-13C5]uridine; CAS 159496-16-9) features five carbon-13 atoms exclusively within its ribose moiety (molecular formula 13C5C4H12N2O6; MW 249.17 g/mol) while maintaining identical biochemical properties to natural uridine [1] [4] [10]. This structural precision enables researchers to track ribose-specific metabolic fates without altering the molecule's reactivity or function. Recent cancer metabolism studies reveal uridine's unexpected role as an alternative energy source during glucose deprivation, particularly in tumor microenvironments where Uridine Phosphorylase 1 (UPP1) cleaves uridine into uracil and ribose-1-phosphate for glycolytic entry [2].

Table 1: Structural and Biochemical Properties of [1',2',3',4',5'-13C5]Uridine

PropertySpecification
Molecular Formula13C5C4H12N2O6
Molecular Weight249.17 g/mol
CAS Number159496-16-9
Isotopic Enrichment>95% 13C in ribose carbons
Key Biological FunctionsRNA synthesis, glycosylation, energy metabolism
Metabolic Cleavage EnzymeUridine Phosphorylase 1 (UPP1)

Significance of Isotopic Labeling in Nucleoside Research

Site-specific 13C labeling overcomes critical limitations of uniform isotopic labeling for nucleoside research:

  • Spectral Resolution: Ribose-specific labeling eliminates signal overlap in NMR spectra that plagues uniformly labeled nucleosides, enabling unambiguous tracking of ribose-derived metabolites [5] [10].
  • Pathway Discrimination: Selective ribose labeling distinguishes nucleotide synthesis pathways from carbohydrate metabolism – crucial when studying pentose phosphate pathway contributions to nucleic acid synthesis [6].
  • Synthetic Precision: Chemical synthesis (e.g., via silanization or reflux methods using 13C-enriched ribose precursors) achieves position-specific enrichment unattainable through biological incorporation [10]. This precision comes with technical challenges:
  • Protecting group management (e.g., tert-butyldimethylsilyl for cytosine)
  • Anomeric control during glycosidic bond formation
  • Multi-step purification (>95% HPLC purity) [4]
  • Cost Efficiency: Selective labeling reduces production costs versus uniform 13C labeling by minimizing labeled precursor requirements [5].

Table 2: Comparison of Isotope Labeling Strategies for Nucleosides

StrategySpectral ResolutionPathway SpecificitySynthetic Complexity
Position-specific 13CHighHighHigh
Uniform 13C-labelingModerateLowModerate
15N-labelingModerate (NMR)ModerateLow
2H-labelingLow (MS)LowLow

Role of 13C-Labeled Uridine in Tracing Metabolic Pathways

The 13C5-ribose moiety serves as an ideal metabolic tracer due to its predictable enzymatic processing:

Catabolic Pathways:

  • Uridine Phosphorolysis: UPP1 cleaves [1',2',3',4',5'-13C5]uridine into 13C5-ribose-1-phosphate and uracil. Isotope tracing in pancreatic cancer models demonstrates this ribose-phosphate enters glycolysis via phosphopentomutase and transketolase, generating M+5 lactate during glucose deprivation [2] [9].
  • Pentose Phosphate Pathway (PPP): 13C label redistribution in sedoheptulose-7-phosphate and erythrose-4-phosphate reveals non-oxidative PPP flux, with pre-B cell acute lymphoblastic leukemia (B-ALL) cells showing preferential ribose channeling into nucleotide synthesis [9].

Anabolic Pathways:

  • Glycosylation: The ribose moiety contributes to UDP-sugar biosynthesis. Studies combining [13C6]glucose and [13C5]uridine tracing reveal compensatory nucleotide-sugar production when glucose allocation to glycosylation pathways is compromised in cancer cells [3].
  • Nucleotide Recycling: M+5 isotopologues of UTP/CTP in macrophage tracer studies confirm direct utilization of intact uridine for RNA synthesis, bypassing de novo pyrimidine biosynthesis [2].

Table 3: Metabolic Fate of Ribose Moiety from [1',2',3',4',5'-13C5]Uridine

Metabolic ProductIsotopologue PatternEnzymatic PathwayBiological Significance
Ribose-1-phosphateM+5Uridine phosphorylase (UPP1)Entry point to central metabolism
Lactate (via glycolysis)M+3Phosphopentomutase, glycolytic enzymesAlternative energy source in hypoxia
UDP-glucoseM+5 (ribose moiety)UDP-sugar pyrophosphorylaseGlycogen/glycosaminoglycan synthesis
RNA uridineM+5RNA polymeraseDirect measurement of RNA turnover
Glutathione (reduced form)M+5 (ribose-derived)Non-oxidative PPP → NADPH productionRedox homeostasis in cancer cells

Research Applications:

  • Cancer Metabolism: In vivo isotope tracing demonstrates tumor microenvironment uridine utilization, with 30-60% of tumor uridine pools derived from external sources in pancreatic ductal adenocarcinoma models [2].
  • Stem Cell Biology: Pre-BCRhigh B-ALL cells exhibit absolute dependence on glucose-derived uridine synthesis, with DHODH inhibition causing selective cell death – a vulnerability identified through complementary [13C6]glucose and uridine tracing [9].
  • Glycan Biosynthesis: Dual-tracer studies ([13C6]glucose + [13C5]uridine) quantify glucose allocation trade-offs between glycolysis and glycosylation pathways in OVCAR4 ovarian cancer cells [3].

Molecular Structure:

O  ║  O=C╱  ╲N  ║    ║  N╱    C  ╲    ║ (β-N1-glycosidic bond)  ╲  ╱ ╲     13C5-ribose  N     O↖  [13CH2-1'↗-2'↗-3'↗-4'↗-5']  

The position-specific 13C labeling strategy has transformed our understanding of nucleoside metabolism, revealing unexpected metabolic flexibility in cancer cells and providing tools to quantify pathway fluxes with unprecedented precision. Future applications will likely explore its utility in immunometabolism and neurochemistry, where uridine plays critical but poorly understood roles [6] [10].

Properties

CAS Number

159496-16-9

Product Name

[1',2',3',4',5'-13C5]uridine

IUPAC Name

5-deuterio-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxy(113C)methyl)(2,3,4,5-13C4)oxolan-2-yl]pyrimidine-2,4-dione

Molecular Formula

C₄¹³C₅H₁₂N₂O₆

Molecular Weight

250.17 g/mol

InChI

InChI=1S/C9H12N2O6/c12-3-4-6(14)7(15)8(17-4)11-2-1-5(13)10-9(11)16/h1-2,4,6-8,12,14-15H,3H2,(H,10,13,16)/t4-,6-,7-,8-/m1/s1/i1D,3+1,4+1,6+1,7+1,8+1

InChI Key

DRTQHJPVMGBUCF-WDBXUEINSA-N

SMILES

C1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)O

Synonyms

1-β-D-Ribofuranosyluracil[1’,2’,3’,4’,5’-13C5]; β-Uridine; 1-β-D-Ribofuranosyluracil[1’,2’,3’,4’,5’-13C5]; 1-β-D-Ribofuranosyl-2,4(1H,3H)-pyrimidinedione[1’,2’,3’,4’,5’-13C5]; NSC 20256[1’,2’,3’,4’,5’-13C5]; β-Uridine[1’,2’,3’,4’,5’-13C5];

Canonical SMILES

C1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)O

Isomeric SMILES

[2H]C1=CN(C(=O)NC1=O)[13C@H]2[13C@@H]([13C@@H]([13C@H](O2)[13CH2]O)O)O

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